molecular formula C19H23ClN2O B1680063 (S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride CAS No. 135729-55-4

(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride

Cat. No. B1680063
M. Wt: 330.8 g/mol
InChI Key: PEMWWRCTBNOHCX-UNTBIKODSA-N
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Description

RS 42358-197 is the S-isomer of the novel 5-HT3 receptor antagonist RS-42358.

Scientific Research Applications

1. Anxiety and Addiction Studies

The S-isomer of RS-42358, a novel 5-HT3 receptor antagonist, has shown significant potential in treating anxiety and addiction. In animal models, it demonstrated non-sedating anxiolytic properties, effective over a wide dose range. Interestingly, the S-isomer of RS-42358 also mitigated behavior suppression in mice after withdrawal from substances like alcohol, nicotine, cocaine, and diazepam, suggesting its utility in addiction studies and therapy (Costall et al., 1993).

2. Binding Studies and Receptor Characterization

In-depth binding studies using RS-42358-197 provided significant insights into 5-HT3 receptor characteristics. It showcased high affinity in receptor binding assays and helped in labeling 5-HT3 receptors in various tissues, revealing differences in receptor sites across species. This research underscores the compound's potential in neurochemical studies for better understanding receptor dynamics and drug development (Wong et al., 1993).

3. Development of Medicinal Compounds

The compound has been instrumental in the development of drugs like solifenacin, used as a urinary antispasmodic. A novel catalytic asymmetric hydrogenation process involving the hydrochloride salt of this compound was critical in synthesizing key intermediates for solifenacin, demonstrating its value in pharmaceutical manufacturing (Ruzic et al., 2012).

4. Polymorph Characterization in Drug Formulation

The compound's ability to form different polymorphs, like in the case of palonosetron hydrochloride, is crucial in pharmaceutical development. Understanding these polymorphic forms is essential for optimizing drug formulation and stability, as different forms can have varying solubility and bioavailability profiles (Ravikumar & Sridhar, 2007).

5. Synthesis of Structurally Similar Compounds

The structure of (S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride has inspired the synthesis of various structurally similar compounds. These analogs, like functionalized isobenzomorphans, have potential applications in medicinal chemistry and drug discovery, broadening the scope of therapeutic agents (Yawer et al., 2008).

properties

IUPAC Name

2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMWWRCTBNOHCX-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20159504
Record name RS 42358-197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride

CAS RN

135729-55-4
Record name RS 42358-197
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RS 42358-197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20159504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDRO PALONOSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866E0T17RQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride
Reactant of Route 3
(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride
Reactant of Route 4
(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride
Reactant of Route 5
(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride
Reactant of Route 6
(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride

Citations

For This Compound
1
Citations
EHF Wong, DW Bonhaus, I Wu… - Journal of …, 1993 - Wiley Online Library
RS‐42358–197{(S)‐N‐(1‐azabicyclo[2.2.2]oct‐3‐yl)‐2,4,5,6‐tetrahydro‐1H‐benzo[de]isoquinolin‐1‐one hydrochloride} displaced the prototypic 5‐hydroxytryptamine 3 (5‐HT 3 ) …
Number of citations: 37 onlinelibrary.wiley.com

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